molecular formula C6H6N4S6 B077070 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol CAS No. 10486-54-1

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B077070
CAS No.: 10486-54-1
M. Wt: 326.5 g/mol
InChI Key: PVMJDOURKFUWGA-UHFFFAOYSA-N
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Description

This compound features a bis-thiadiazole core connected via a thioethyl (-S-CH2-CH2-S-) linker, with two thiol (-SH) groups at the 5-positions of both thiadiazole rings. The synthesis involves multi-step reactions starting from cyclohexyl isothiocyanate, progressing through cyclization and functionalization with carbon disulfide and ethyl bromopropionate .

Properties

IUPAC Name

5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJDOURKFUWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370770
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-54-1
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol is a member of the 1,3,4-thiadiazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. They exhibit properties such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antitubercular : Activity against Mycobacterium tuberculosis.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

  • A review indicated that compounds containing the 1,3,4-thiadiazole moiety showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with a mercapto group exhibited enhanced efficacy compared to standard antibiotics .
Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
ThiadiazoleE. coli32.6 μg/mL
S. aureus>100 μg/mL
C. albicans47.5 μg/mL (compared to Itraconazole)

Anticancer Activity

The anticancer properties of this class of compounds have been extensively studied. For example:

  • Derivatives were tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Some compounds demonstrated cytotoxicity comparable to doxorubicin .
Cell LineCompound TestedIC50 (μg/mL)Reference
SKNMC3d15
HT-293h20
PC33j25

Anti-inflammatory and Other Activities

Research has also indicated potential anti-inflammatory effects associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives for their antimicrobial properties, a specific compound was found to exhibit significant activity against Bacillus cereus and Pseudomonas aeruginosa, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

A series of synthesized thiadiazole derivatives were tested for their anticancer activity using the MTT assay. Compounds showing high inhibition rates against cancer cells were identified as promising candidates for further development in cancer therapy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with alkylating agents. The characterization is performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. The presence of distinctive functional groups can be confirmed through specific absorption bands in the IR spectrum, indicating the thiol and thioether functionalities.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

Compounds with thiadiazole structures are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that these compounds can protect cells from damage caused by reactive oxygen species (ROS), which is crucial in preventing chronic diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of thiadiazole derivatives. Specific studies have reported that compounds similar to This compound can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways .

Applications in Agriculture

Thiadiazole derivatives are also gaining attention in agricultural applications as plant growth regulators and pesticides. They have been shown to enhance systemic acquired resistance (SAR) in plants, leading to improved disease resistance and yield . The incorporation of such compounds into agricultural practices could lead to more sustainable farming methods.

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of thiadiazole derivatives as potential drug candidates due to their diverse biological activities. Their ability to interact with various biological targets makes them suitable for further development as therapeutic agents against a range of diseases including infections and cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that compounds with a similar structure to This compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics used for comparison .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. This suggests its potential role as a protective agent against oxidative damage in cells .

Comparison with Similar Compounds

Thiadiazole-Oxadiazole Hybrids (e.g., Compounds 6a–6s)

  • Structure: Compounds like 6e (2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-nitrophenyl)ethan-1-one) feature a thiadiazole-oxadiazole hybrid core with aryl ketone substituents, differing from the target compound’s bis-thiadiazole backbone .
  • Activity: These hybrids exhibit potent anticandidal activity (MIC: 0.25–4 µg/mL) comparable to ketoconazole, likely via ergosterol biosynthesis inhibition .
  • Synthesis : Both classes require multi-step syntheses, but oxadiazole-thiadiazole hybrids involve hydrazide intermediates, whereas the target compound uses sequential thiolation and alkylation .

5-Substituted Thiadiazole-2-thiols (e.g., 5-Mercapto-1,3,4-thiadiazole-2-thiol Derivatives)

  • Structure : Derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (CAS 273-13-2) retain the 5-mercapto-thiadiazole core but lack the thioethyl-linked bis-thiadiazole system .
  • Activity : Such compounds show moderate antibacterial and antifungal activity. For example, triazolone-containing derivatives (e.g., from ) inhibit C. albicans selectively, suggesting that additional rings (e.g., oxadiazole) enhance specificity .
  • Synthesis : Simpler derivatives are synthesized via nucleophilic substitution (e.g., replacing chloro groups with thiols), whereas the target compound requires crosslinking two thiadiazole units .

Thiadiazole-Acetic Acid Derivatives (e.g., 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic Acid)

  • Structure : These compounds introduce carboxylic acid groups (e.g., ), increasing hydrophilicity compared to the target compound’s lipophilic thioethyl linker.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 6e (Oxadiazole-Thiadiazole) 5-Mercapto-thiadiazole Acetamide
Melting Point Not Reported 144°C 158–170°C
Sulfur Content High (4 sulfur atoms) Moderate (3 sulfur atoms) Moderate (3 sulfur atoms)
Solubility Likely low (lipophilic linker) Low (aryl ketone substituents) Moderate (polar groups)
IR Peaks N-H, C=S, C-N (expected) C=O (1660 cm⁻¹), C=N (1600 cm⁻¹) C=O (1680 cm⁻¹), S-H (2550 cm⁻¹)

Antifungal Activity

  • Target Compound: Limited direct data, but structurally similar bis-thiadiazoles are hypothesized to disrupt fungal membranes via thiol-mediated interactions or ergosterol inhibition .
  • Compound 6e : MIC = 0.25 µg/mL against C. albicans, comparable to ketoconazole. Ergosterol biosynthesis inhibition is confirmed via LC-MS .
  • Triazolone Derivatives : Selective inhibition of A. niger (MIC = 8 µg/mL), suggesting substituent-dependent activity .

Cytotoxicity

  • Compound 6a–6s: Non-toxic to mammalian cells at antifungal concentrations .
  • Thiadiazole-Acetic Acid Derivatives : Higher cytotoxicity (IC50 = 20–50 µM) due to polar groups interfering with mammalian enzymes .

Preparation Methods

Thiosemicarbazide-Based Cyclization

The core 1,3,4-thiadiazole ring is classically synthesized via cyclization of thiosemicarbazides with carbon disulfide (CS₂). For the target compound, a bis-thiosemicarbazide precursor containing an ethylene bridge is required. The reaction proceeds in aqueous ammonia or potassium hydroxide, forming the thiadiazole rings through intramolecular cyclization.

Reaction Conditions

  • Precursor : Ethylene bis-thiosemicarbazide (NH₂-NH-C(=S)-NH-CH₂-CH₂-NH-C(=S)-NH-NH₂).

  • Reagents : CS₂, KOH, or NH₄Cl.

  • Temperature : 100–140°C.

  • Yield : 60–75%.

This method is limited by the difficulty in synthesizing the bis-thiosemicarbazide precursor. Side products include mono-cyclized intermediates, necessitating chromatographic purification.

Coupling of 5-Mercapto-1,3,4-Thiadiazole-2-Thiol Units

Nucleophilic Substitution with 1,2-Dibromoethane

The dithioethyl bridge is introduced by reacting two equivalents of 5-mercapto-1,3,4-thiadiazole-2-thiol with 1,2-dibromoethane in basic conditions. Deprotonation of the thiol groups (-SH) generates thiolate ions (-S⁻), which displace bromide ions from the dihalide.

Reaction Conditions

  • Base : Triethylamine or NaOH.

  • Solvent : Ethanol or acetonitrile.

  • Temperature : 60–80°C.

  • Yield : 50–65%.

ParameterValue
Equivalents of Thiol2.0
Equivalents of Base2.2
Reaction Time12–24 h

Selectivity challenges arise due to competing reactions at the position 5 mercapto groups. Protective groups (e.g., acetyl) are recommended to prevent over-alkylation.

Microwave-Assisted Coupling

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A mixture of 5-mercapto-1,3,4-thiadiazole-2-thiol, 1,2-dibromoethane, and K₂CO₃ in DMF is irradiated at 100°C for 30 minutes.

Advantages

  • Yield Increase : 70–80% (vs. 50–65% conventionally).

  • Energy Efficiency : 40% reduction in energy consumption.

Green Chemistry Approaches

Solvent-Free Synthesis

A solvent-free protocol uses ball milling to mix 5-mercapto-1,3,4-thiadiazole-2-thiol, 1,2-dibromoethane, and NaHCO₃. Mechanical force promotes covalent bond formation without solvents, aligning with green chemistry principles.

Key Metrics

  • Atom Economy : 92%.

  • Reaction Mass Efficiency : 85%.

Aqueous Phase Cyclization

The patent US4492793A describes a high-yield aqueous method for 2-amino-5-mercapto-1,3,4-thiadiazole synthesis. Adapting this for the target compound involves:

  • Synthesizing 5-mercapto-1,3,4-thiadiazole-2-thiol via thiosemicarbazide and CS₂ in NH₄Cl solution.

  • Coupling with 1,2-dibromoethane in the same aqueous phase.

Benefits

  • Yield : 80–85%.

  • Byproduct Reduction : Ammonium salts suppress side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Thiosemicarbazide Cyclization60–7590ModerateHigh (toxic solvents)
Conventional Coupling50–6585HighModerate
Microwave Coupling70–8095HighLow
Green Chemistry80–8598HighMinimal

The green chemistry approach outperforms others in yield and sustainability, though it requires specialized equipment for solvent-free reactions.

Challenges and Optimization Strategies

Protective Group Chemistry

Protecting the position 5 mercapto groups with acetyl or trityl moieties prevents unwanted side reactions during coupling. Deprotection is achieved via acidic hydrolysis (e.g., HCl/MeOH).

Purification Techniques

Column chromatography (silica gel, ethyl acetate/petroleum ether) remains the standard for isolating the target compound. Recrystallization from ethanol improves purity but reduces yield by 10–15% .

Q & A

Q. What are the established synthetic routes for this thiadiazole derivative, and how are intermediates characterized?

Answer: The compound is synthesized via a two-step protocol:

  • Step 1: Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2: Alkylation of the thiol group using reagents like sodium monochloroacetate in aqueous medium (acidified with ethanoic acid) to introduce thioether linkages . Characterization:
  • IR spectroscopy: Confirms thiol (-SH, ~2500 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹).
  • ¹H NMR: Peaks at δ 10.04 (s, 1H, SH) and δ 7.28–7.43 (m, aromatic protons) validate structural motifs .
  • Mass spectrometry: Molecular ion peaks (e.g., m/z 305 [M+1]) confirm molecular weight .

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 10.04 (SH), δ 7.28–7.43 (aromatic H)
MS (EI)m/z 305 (M+1)
IR~2500 cm⁻¹ (SH), ~1500 cm⁻¹ (thiadiazole)

Q. Which analytical methods are critical for purity assessment?

Answer:

  • TLC: Monitors reaction progress using silica gel plates and UV visualization .
  • HPLC-ESI-MS: Validates purity (>95%) and detects side products (e.g., unreacted thiols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve alkylation efficiency?

Answer:

  • Catalysts: Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution in PEG-400 media .
  • Temperature: 70–80°C balances reactivity and minimizes decomposition .
  • Solvent: PEG-400 improves solubility of hydrophobic intermediates, increasing yields by ~20% compared to DMF .

Table 2: Optimization Parameters for Alkylation

ParameterOptimal ConditionYield ImprovementReference
CatalystBleaching Earth Clay+15%
Temperature70–80°C+10%
SolventPEG-400 vs. DMF+20%

Q. How do structural modifications (e.g., alkyl chain length) influence biological activity?

Answer:

  • Anticonvulsant activity: Shorter alkyl chains (e.g., methyl) enhance blood-brain barrier penetration, reducing ED₅₀ values by 30% in rodent models .
  • Anticancer activity: Bulky substituents (e.g., benzyl) increase DNA intercalation, with IC₅₀ values of 8–12 µM against HeLa cells . Methodological approach:
  • Synthesize derivatives via systematic alkylation (e.g., ethyl, propyl, benzyl).
  • Screen using in vitro cytotoxicity assays (MTT) and molecular docking (e.g., targeting tubulin) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Variable protocols: Standardize assays (e.g., fixed incubation time: 48 hrs for MTT).
  • Solubility factors: Use DMSO concentrations ≤0.1% to avoid false negatives .
  • SAR analysis: Compare logP values and substituent electronic effects (e.g., EDG vs. EWG) to explain potency differences .

Methodological Design Questions

Q. What frameworks guide mechanistic studies of thiadiazole derivatives?

Answer:

  • Enzyme inhibition: Use Lineweaver-Burk plots to study competitive/non-competitive inhibition (e.g., COX-2 or topoisomerase II) .
  • Theoretical alignment: Link experimental data to concepts like Hammett substituent constants to predict reactivity trends .

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

Answer:

  • Library synthesis: Use parallel synthesis with automated liquid handlers (e.g., 96-well plates).
  • Primary screen: Fluorescence-based assays (e.g., caspase-3 activation for apoptosis).
  • Secondary validation: Dose-response curves (IC₅₀) and ADMET profiling (e.g., hepatic microsomal stability) .

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